REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6](Br)[C:3]=1[C:4]#[N:5].[C:11](=[O:14])([O-])[O-].[K+].[K+]>O1CCOCC1>[NH2:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([C:2]2[CH:9]=[CH:8][CH:7]=[C:6]([O:14][CH3:11])[CH:3]=2)[C:3]=1[C:4]#[N:5] |f:1.2.3|
|
Name
|
|
Quantity
|
195 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C#N)C(=CC=C1)Br
|
Name
|
acid
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling N2 for 2 minutes
|
Duration
|
2 min
|
Type
|
ADDITION
|
Details
|
Palladium tetrakistriphenylphosphine (5% mol) was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction vessel was placed in a microwave reactor
|
Type
|
CUSTOM
|
Details
|
irradiated at 165° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC (acetonitrile/water; 10-90% gradient, 25 minutes)
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=CC=C1)C1=CC(=CC=C1)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 160.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |